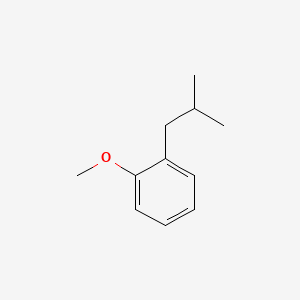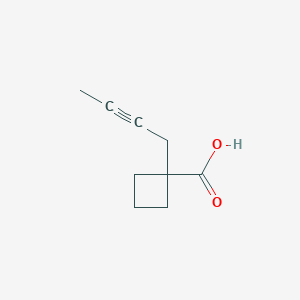
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid typically involves multiple stepsReaction conditions often include the use of solvents like ethyl acetate and reagents such as potassium permanganate and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and filtration, are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the bromine atom can produce various substituted isochromene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-5-methoxypicolinic acid: Similar in structure but with a pyridine ring instead of an isochromene ring.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Contains a pyrazine ring and an ethyl ester group.
Uniqueness
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is unique due to its isochromene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H11BrO4 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-7-4-5-16-10(11(13)14)6(7)2-3-8(9)12/h2-3,10H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
NDBFNCNXEWRMKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1CCOC2C(=O)O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(Anilinocarbonyl)amino]phenyl}acetic acid](/img/structure/B8716050.png)









![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol](/img/structure/B8716117.png)


